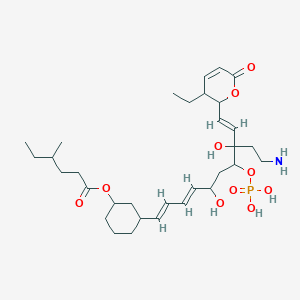
Phoslactomycin F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phoslactomycin F is a natural product found in Streptomyces platensis, Streptomyces nigrescens, and Streptomyces with data available.
Aplicaciones Científicas De Investigación
Phoslactomycin F and its derivatives have been investigated for their biological activities, including:
- Enzyme Inhibition : this compound has shown inhibitory effects on various enzymes, notably cathepsin B, which is implicated in cancer progression and other diseases. Derivatives such as lactomycins A–C, isolated from marine-derived Streptomyces sp., demonstrated IC50 values ranging from 0.8 to 4.5 μg/mL against cathepsin B . This suggests a promising avenue for developing therapeutic agents targeting this enzyme.
- Antifungal Properties : The phoslactomycin class has exhibited antifungal activity, making it a candidate for developing antifungal treatments. The structural similarities among phoslactomycins suggest that they may share common mechanisms of action against fungal pathogens .
- Cytokine Induction : this compound has been shown to induce cytokine production, which could be beneficial in immunotherapeutic applications. This property could enhance immune responses in various therapeutic contexts .
Polyketide Synthase Engineering
This compound is produced by polyketide synthases (PKS), which are complex enzyme systems responsible for the biosynthesis of polyketides. Research into the substrate specificity of phoslactomycin PKS has led to several important findings:
- Substrate Selectivity : Studies have established an in vitro model system to assess how different extender units are selectively recruited within the phoslactomycin PKS system. This research has implications for engineering PKS to produce novel polyketide structures with tailored biological activities .
- Production Enhancement : The role of specific enzymes like PnG (a type II thioesterase) has been investigated for their ability to increase the production of phoslactomycin derivatives significantly. This enzyme can release both intermediate and terminal polyketides from the PKS assembly line, facilitating higher yields of desired compounds .
Cathepsin B Inhibition Study
A study isolated three new polyketides (lactomycins A–C) from Streptomyces sp., demonstrating their potential as cathepsin B inhibitors. The structural elucidation through NMR and MS revealed them as dephosphorylated derivatives of phoslactomycin .
| Compound | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|
| Lactomycin A | 0.8 | Cathepsin B inhibition |
| Lactomycin B | 2.5 | Cathepsin B inhibition |
| Lactomycin C | 4.5 | Cathepsin B inhibition |
Substrate Specificity Investigation
In another study, researchers reconstituted the first six modules of phoslactomycin PKS to analyze substrate specificity. They found that certain modules selectively accept specific extender units, which could be manipulated for enhanced production of desired polyketides .
| Module | Extender Unit Accepted | Specificity Type |
|---|---|---|
| PnB Module 2 | Malonyl-CoA | High specificity |
| PnC Module | Ethylmalonyl-CoA | Moderate promiscuity |
| PnD Module | Malonyl-CoA | High specificity |
Propiedades
Número CAS |
122856-30-8 |
|---|---|
Fórmula molecular |
C32H52NO10P |
Peso molecular |
641.7 g/mol |
Nombre IUPAC |
[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 4-methylhexanoate |
InChI |
InChI=1S/C32H52NO10P/c1-4-23(3)13-15-30(35)41-27-12-8-10-24(21-27)9-6-7-11-26(34)22-29(43-44(38,39)40)32(37,19-20-33)18-17-28-25(5-2)14-16-31(36)42-28/h6-7,9,11,14,16-18,23-29,34,37H,4-5,8,10,12-13,15,19-22,33H2,1-3H3,(H2,38,39,40)/b9-6+,11-7+,18-17+ |
Clave InChI |
WPDKXNAUNHUXQR-GAYOLXQXSA-N |
SMILES |
CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)CCC(C)CC)O)OP(=O)(O)O)O |
SMILES isomérico |
CCC1C=CC(=O)OC1/C=C/C(CCN)(C(CC(/C=C/C=C/C2CCCC(C2)OC(=O)CCC(C)CC)O)OP(=O)(O)O)O |
SMILES canónico |
CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)CCC(C)CC)O)OP(=O)(O)O)O |
Sinónimos |
phoslactomycin F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















